3-Bromo-5-(pyrrolidin-1-yl)benzonitrile CAS number and molecular descriptors
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile CAS number and molecular descriptors
Chemo-Structural Profile, Synthetic Architecture, and Reactivity Guide
Part 1: Executive Summary & Chemical Identity
3-Bromo-5-(pyrrolidin-1-yl)benzonitrile represents a specialized, high-value aryl halide scaffold used primarily in the discovery of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). Its structural utility lies in its tri-functional nature :
-
The Bromide (C3): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon frameworks.
-
The Nitrile (C1): A versatile electrophile convertible to amides, acids, amines, or heterocycles (e.g., tetrazoles, oxadiazoles).
-
The Pyrrolidine (C5): A solubilizing, non-aromatic heterocycle that often serves as a solvent-exposed pharmacophore to tune lipophilicity (LogP) and metabolic stability.
Identification Data
| Attribute | Detail |
| Chemical Name | 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile |
| Molecular Formula | C₁₁H₁₁BrN₂ |
| Molecular Weight | 251.12 g/mol |
| Isomeric Analog | 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1260837-23-7) |
| Core Scaffold | 1,3,5-Trisubstituted Benzene |
| SMILES | N#CC1=CC(Br)=CC(N2CCCC2)=C1 |
| InChI Key | Predicted based on structure:[1][2] [Hash specific to connectivity] |
Note on CAS Registry: While the para-isomer (4-pyrrolidinyl) is widely indexed, the meta-isomer (3-pyrrolidinyl) discussed here is often a proprietary intermediate in patent literature. Users should verify specific vendor codes (e.g., ChemScene, BLD Pharm) when sourcing.
Part 2: Physicochemical Profile & Molecular Descriptors[3]
For drug development professionals, understanding the "drug-likeness" of this intermediate is critical before incorporation into larger molecules.
| Descriptor | Value (Calc.) | Interpretation for MedChem |
| cLogP | 3.1 ± 0.4 | Moderately lipophilic; good membrane permeability potential. |
| TPSA | ~27 Ų | Low polar surface area (Nitrile + Amine); suggests high CNS penetration potential if not modified. |
| H-Bond Donors | 0 | No -OH or -NH groups; reduces non-specific binding liability. |
| H-Bond Acceptors | 2 | The nitrile nitrogen and pyrrolidine nitrogen. |
| Rotatable Bonds | 1 | Rigid core; favorable for binding entropy. |
| pKa (Conj. Acid) | ~2.5 - 3.0 | The aniline nitrogen is significantly deactivated by the electron-withdrawing CN and Br groups, making it non-basic at physiological pH. |
Part 3: Synthetic Architecture (Expert Protocols)
The synthesis of 3-Bromo-5-(pyrrolidin-1-yl)benzonitrile requires a strategy that differentiates between the two potential leaving groups (halogens) on the benzene ring.
The "Fluorine Displacement" Route (Recommended)
The most robust method utilizes 3-bromo-5-fluorobenzonitrile as the starting material. The mechanism relies on Nucleophilic Aromatic Substitution (
-
Causality: The nitrile group at C1 exerts an electron-withdrawing inductive effect (-I) and mesomeric effect (-M), activating the ring. However, Fluorine is a superior leaving group to Bromine in
reactions due to the high electronegativity of F stabilizing the Meisenheimer complex intermediate. This allows selective substitution at C5 without disturbing the Bromine at C3.
Reaction Scheme:
Step-by-Step Protocol
-
Reagents:
-
3-Bromo-5-fluorobenzonitrile (1.0 equiv) [CAS: 179898-34-1][3]
-
Pyrrolidine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) - Acts as an HF scavenger.
-
DMSO (Dimethyl sulfoxide) - Polar aprotic solvent accelerates
.
-
-
Procedure:
-
Dissolve 3-bromo-5-fluorobenzonitrile in anhydrous DMSO (0.5 M concentration).
-
Add K₂CO₃ followed by pyrrolidine dropwise.
-
Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by LCMS (Look for M+H = 251/253 doublet).
-
Critical Checkpoint: Ensure the Bromine is not displaced. If the mass spectrum shows loss of the Br isotopic pattern, lower the temperature.
-
-
Workup:
-
Dilute with water (precipitates the product) and extract with Ethyl Acetate.
-
Wash organic layer with brine to remove DMSO.
-
Dry over MgSO₄ and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexane/EtOAc gradient).[4] The product is typically a pale yellow solid.
-
Part 4: Visualization of Synthetic Pathways
The following diagram illustrates the synthesis and subsequent divergent reactivity of the scaffold.
Figure 1: Synthetic workflow showing the selective formation of the core scaffold and its divergent utility in medicinal chemistry.
Part 5: Quality Control & Analytical Expectations
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region (3H): You will observe three distinct signals for the 1,3,5-substitution pattern.
- ppm: Three singlets (or triplets with small J coupling ~1.5 Hz) corresponding to H2, H4, and H6.
-
Diagnostic: The proton between the Br and CN will be the most deshielded. The proton between the Pyrrolidine and CN will be shielded relative to the others due to the amine's electron donation.
-
Aliphatic Region (8H):
-
ppm (4H, m):
-protons of pyrrolidine (adjacent to N). -
ppm (4H, m):
-protons of pyrrolidine.
-
ppm (4H, m):
2. Mass Spectrometry (LCMS)
-
Ionization: ESI Positive Mode.
-
Pattern: Distinctive 1:1 doublet at m/z 251 and 253. This confirms the presence of one Bromine atom (
Br and Br isotopes). -
Purity: Acceptable purity for biological screening is >95% by UV (254 nm).
Part 6: Applications in Drug Discovery
1. Kinase Inhibitor Design: This scaffold is frequently used to target the "hinge region" of kinases. The benzonitrile nitrogen can accept a hydrogen bond from the backbone NH of the kinase hinge, while the pyrrolidine group projects into the solvent front, improving solubility.
2. PROTAC Linker Attachment: The bromine atom serves as the attachment point for the linker chain.
-
Workflow: Perform a Buchwald-Hartwig coupling at the Br site with a diamine linker, then attach the E3 ligase ligand (e.g., Thalidomide or VHL ligand).
3. Bioisostere Implementation:
The nitrile group can be converted into a tetrazole using sodium azide (
References
-
Nucleophilic Arom
) Principles:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 3-bromo-5-fluorobenzonitrile. Chemical Reviews.
- Context: Establishes the reactivity order of F >> Br in activated arom
-
Synthesis of Pyrrolidinyl-Benzonitriles (Homologs)
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394566, 3-Bromo-4-(pyrrolidin-1-yl)benzonitrile.
- Context: Provides physical property benchmarks for the isomer.
-
Starting Material Availability (3-Bromo-5-fluorobenzonitrile)
- Commercial availability and properties of the precursor CAS 179898-34-1.
-
Buchwald-Hartwig Amination Guidelines
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
